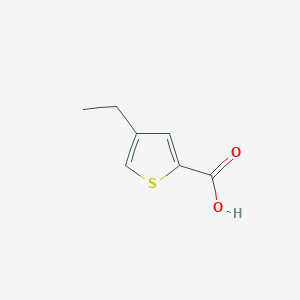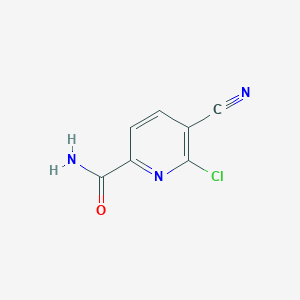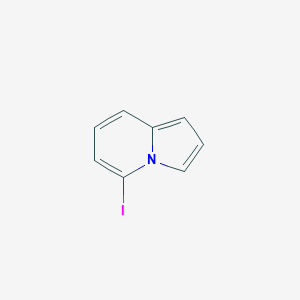
5-Iodoindolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodoindolizine is a heterocyclic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their aromatic properties and biological activities.
Preparation Methods
The synthesis of 5-Iodoindolizine typically involves the lithiation of indolizine followed by an electrophilic quench with iodine. The process begins with the direct lithiation of 2-substituted indolizines at the 5-position using a strong base like n-butyllithium (n-BuLi) in the presence of a coordinating solvent such as tetrahydrofuran (THF). The lithiated intermediate is then treated with iodine to yield this compound .
Synthetic Route:
Lithiation: Indolizine + n-BuLi → 5-Lithioindolizine
Electrophilic Quench: 5-Lithioindolizine + I₂ → this compound
Reaction Conditions:
- Temperature: -78°C to room temperature
- Solvent: Anhydrous THF
- Reaction Time: 2-4 hours
Chemical Reactions Analysis
5-Iodoindolizine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be replaced by other nucleophiles through substitution reactions. Common reagents include organometallic compounds and nucleophiles like amines and thiols.
Cross-Coupling Reactions: this compound is a suitable substrate for Suzuki-Miyaura and Sonogashira cross-coupling reactions, forming carbon-carbon bonds with boronic acids and alkynes, respectively
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less commonly reported.
Major Products:
- Substituted indolizines
- Cross-coupled products (e.g., biaryl compounds, alkynyl indolizines)
Scientific Research Applications
5-Iodoindolizine has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
5-Iodoindolizine can be compared with other halogenated indolizines, such as 5-Bromoindolizine and 5-Chloroindolizine. These compounds share similar chemical properties but differ in their reactivity and biological activities due to the varying electronegativity and size of the halogen atoms .
Comparison with Similar Compounds
- 5-Bromoindolizine
- 5-Chloroindolizine
- 5-Fluoroindolizine
Uniqueness: The presence of the iodine atom in 5-Iodoindolizine imparts unique reactivity, particularly in cross-coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H6IN |
|---|---|
Molecular Weight |
243.04 g/mol |
IUPAC Name |
5-iodoindolizine |
InChI |
InChI=1S/C8H6IN/c9-8-5-1-3-7-4-2-6-10(7)8/h1-6H |
InChI Key |
IPUHPVRHYKJTBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=CN2C(=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13669840.png)
![2-Bromo-1-[3-(tert-butyl)phenyl]ethanone](/img/structure/B13669845.png)
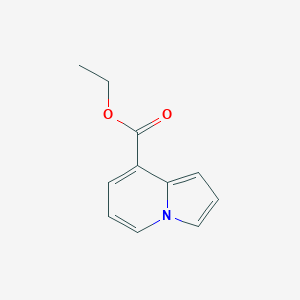
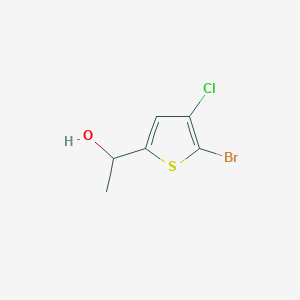
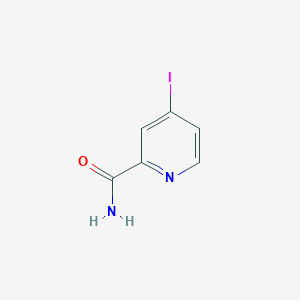
![3-Methoxy-2,4-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669890.png)
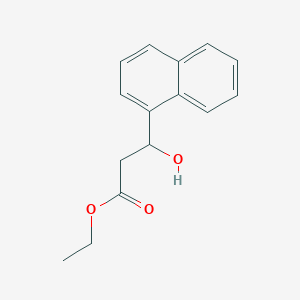
![Methyl 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13669901.png)
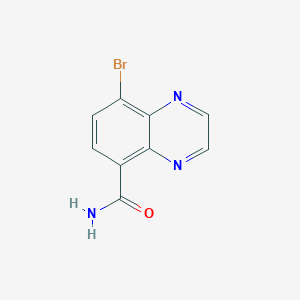
![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13669908.png)

![1'-Tert-butyl 4-methyl spiro[chromene-2,4'-piperidine]-1',4-dicarboxylate](/img/structure/B13669926.png)
